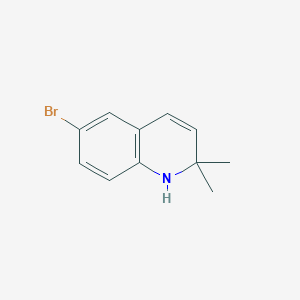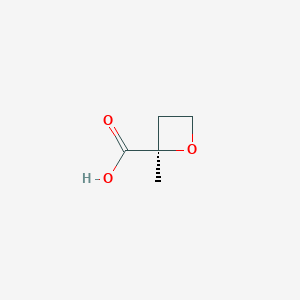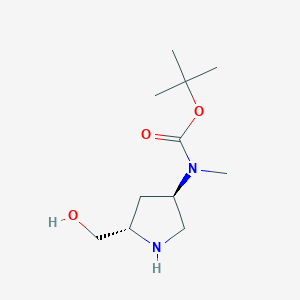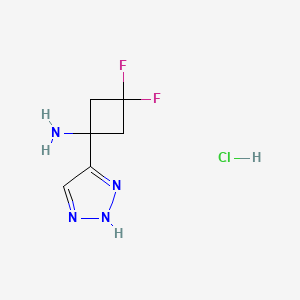
6-Bromo-2,2-dimethyl-1,2-dihydroquinoline
Übersicht
Beschreibung
6-Bromo-2,2-dimethyl-1,2-dihydroquinoline is a useful research compound. Its molecular formula is C11H12BrN and its molecular weight is 238.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
6-Bromo-2,2-dimethyl-1,2-dihydroquinoline is an important intermediate in the synthesis of various biologically active compounds. For instance, the synthesis of bromo-4-iodoquinoline, which is crucial for creating compounds like GSK2126458, involves using 2,2-dimethyl-1,3- dioxane-4,6-dione and 4-bromoaniline. This process includes cyclization and substitution reactions, confirming the structures of the intermediates through NMR spectrum analysis (Wang et al., 2015). Additionally, the cyclization of N -(1,1-dimethylpropargyl) anilines, using cuprous chloride, yields 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. These compounds demonstrate diverse reactivity, such as chlorination, epoxidation, and oxymercuration, leading to various structurally unique derivatives (Williamson & Ward, 2005).
Organic Chemistry and Ligand Synthesis
In organic chemistry, the Friedländer synthesis approach incorporates 6-bromoquinoline into novel chelating ligands. This process involves nitration, reduction, and condensation reactions to create bidentate and tridentate 6-bromoquinoline derivatives. These derivatives can be used to form biquinolines or treated under Sonogashira conditions to afford 6-alkynyl derivatives, indicating versatile applications in ligand synthesis and optical properties exploration (Hu, Zhang, & Thummel, 2003).
Polymerization and Catalysis
The compound also finds application in the field of polymerization. For example, rigid geometry 8-arylimino-7,7-dimethyl-5,6-dihydroquinolyl nickel bromides have been synthesized and employed as single-site active species for ethylene polymerization. The presence of the 7,7-dimethyl substituents prevents imine–enamine tautomerization, leading to high catalytic activities and indicating the compound's potential in creating polyethylene waxes (Huang et al., 2016).
Photolabile Protecting Groups
This compound derivatives have been explored as photolabile protecting groups. For instance, 8-bromo-7-hydroxyquinoline has shown greater efficiency in photolysis sensitivity than other caging groups, demonstrating potential in vivo applications for biological messengers (Fedoryak & Dore, 2002).
Eigenschaften
IUPAC Name |
6-bromo-2,2-dimethyl-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPXJEMABNJWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(N1)C=CC(=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,2-Dioxaborolane, 2-[8-fluoro-3-(methoxymethoxy)-1-naphthalenyl]-4,4,5,5-tetramethyl-](/img/structure/B8244710.png)
![(1S)-1-[(2S)-pyrrolidin-2-yl]ethanol;hydrochloride](/img/structure/B8244714.png)
![methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B8244738.png)
![tert-butyl 3-[(1S)-1-aminopropyl]azetidine-1-carboxylate](/img/structure/B8244751.png)
![[(2S)-2-methyloxetan-2-yl]methanol](/img/structure/B8244756.png)



![Tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B8244784.png)
![8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine](/img/structure/B8244791.png)
![2-(tert-Butyl) 5-ethyl 2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate](/img/structure/B8244800.png)

![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8244809.png)
